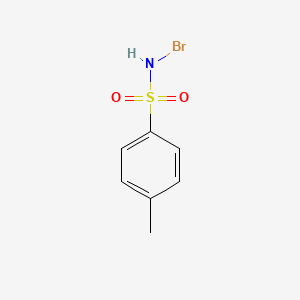![molecular formula C18H16O2 B14353091 9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one CAS No. 93875-34-4](/img/no-structure.png)
9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo7annulen-7-one is a complex organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo7annulen-7-one typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo7annulen-7-one undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo7annulen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo7annulen-7-one exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-trimethyl-9-methylene-7,8-dihydro-6H-benzo7annulene
- 8,9-Dihydro-5H-benzo7annulen-7(6H)-one
- 2-Methoxy-8,9-dihydro-5H-benzo annulen-6(7H)-one
Uniqueness
9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo7annulen-7-one is unique due to its specific structural features, such as the methoxy and phenyl groups, which confer distinct chemical properties and reactivity.
Properties
| 93875-34-4 | |
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-methoxy-6-phenyl-8,9-dihydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C18H16O2/c1-20-18-15-10-6-5-7-13(15)11-12-16(19)17(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
OBZCRFGVQDQCOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)CCC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
